molecular formula C6H3FN2O2S B15311283 5-Cyanopyridine-3-sulfonyl fluoride

5-Cyanopyridine-3-sulfonyl fluoride

Cat. No.: B15311283
M. Wt: 186.17 g/mol
InChI Key: ACWRCUCKCOKBBG-UHFFFAOYSA-N
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Description

5-Cyanopyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C6H3FN2O2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a cyano group (-CN) at the 5-position and a sulfonyl fluoride group (-SO2F) at the 3-position of the pyridine ring. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyanopyridine-3-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group into a pyridine derivative. One common method is the reaction of 5-cyanopyridine with sulfuryl fluoride (SO2F2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Cyanopyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonate Thioesters: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 5-Cyanopyridine-3-sulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group reacts with nucleophilic amino acid residues, such as serine or cysteine, in proteins, leading to the formation of covalent adducts. This covalent modification can inhibit the activity of enzymes or alter the function of proteins, making it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

Similar Compounds

    5-Cyanopyridine-3-sulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.

    5-Cyanopyridine-3-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.

    3-Sulfonyl Fluoropyridine: Lacks the cyano group at the 5-position.

Uniqueness

5-Cyanopyridine-3-sulfonyl fluoride is unique due to the presence of both the cyano and sulfonyl fluoride groups, which confer distinct reactivity and chemical properties. This combination allows for versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science .

Properties

Molecular Formula

C6H3FN2O2S

Molecular Weight

186.17 g/mol

IUPAC Name

5-cyanopyridine-3-sulfonyl fluoride

InChI

InChI=1S/C6H3FN2O2S/c7-12(10,11)6-1-5(2-8)3-9-4-6/h1,3-4H

InChI Key

ACWRCUCKCOKBBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)F)C#N

Origin of Product

United States

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